2-Ethylhexyl nitrate
Overview
Description
2-Ethylhexyl nitrate is a chemical compound widely used as a cetane improver in diesel fuels. It belongs to the family of nitric esters and is known for its ability to enhance the combustion characteristics of diesel by increasing the cetane number, which leads to better engine performance and reduced emissions .
Mechanism of Action
Target of Action
2-Ethylhexyl nitrate (2-EHN) is primarily used as a cetane improver additive in diesel fuel . Its main target is the diesel fuel itself, where it acts to enhance the ignition quality . The role of 2-EHN is to reduce the ignition point of diesel fuel, delay the ignition time, and improve the cetane number .
Mode of Action
2-EHN interacts with diesel fuel by decomposing at a lower temperature than the fuel . This exothermic decomposition leads to successive fuel reactions that result in the start of combustion at a lower temperature . Under certain engine conditions, 2-EHN generates NO2, formaldehyde, and a combination of 85% 3-heptyl and 15% 1-butyl radical and butoxy diradical . These radicals are responsible for the autoignition-enhancing effect of 2-EHN .
Biochemical Pathways
The biochemical pathways affected by 2-EHN primarily involve the generation of radicals that accelerate the low-temperature chemistry of the fuel . Each mole of these radicals rapidly generates 2 moles of OH, which increase the reactivity of the fuel .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of 2-EHN, we can discuss its reaction kinetics. The reaction kinetic parameters of 2-EHN have been studied in a capillary-microreactor at different sulfuric acid concentrations and temperatures . The thermal stability of 2-EHN in mixed acids was determined by differential scanning calorimetry .
Result of Action
The primary result of 2-EHN’s action is the enhancement of the autoignition reactivity of diesel fuel . This leads to a reduction in ignition time, lower fuel consumption, quicker start-up with less smoke, better cold start, and less engine knock and noise .
Action Environment
The effectiveness of 2-EHN to increase the autoignition reactivity of the fuel is highest in the low-temperature regime, and it decreases as the temperature increases . Its effectiveness also decreases with the combination of intake-pressure boost and EGR for typical engine operation . The effect of 2-EHN on autoignition reactivity increases as equivalence ratio increases, enhancing the fuel’s φ-sensitivity . Therefore, with fuel stratification, 2-EHN’s larger enhancement of autoignition reactivity for richer regions makes stratification techniques more effective .
Biochemical Analysis
Biochemical Properties
2-Ethylhexyl nitrate plays a significant role in biochemical reactions, particularly in the context of its biodegradation. Studies have shown that this compound can be biodegraded by microbial communities, such as those found in refinery wastewater treatment plants . The compound interacts with enzymes like nitrate reductases, which facilitate the reduction of nitrate groups. Additionally, this compound can be metabolized by specific strains of Mycobacterium austroafricanum, indicating its interaction with bacterial enzymes involved in hydrocarbon degradation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are multifaceted. In microbial cells, this compound can be utilized as a nitrogen source, influencing cellular metabolism and growth. The compound’s interaction with nitrate reductases can lead to the production of nitrite and other nitrogenous compounds, which can further participate in cellular metabolic pathways . In mammalian cells, exposure to this compound has been associated with oxidative stress and potential cytotoxicity, impacting cell signaling pathways and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound’s nitrate group can undergo reduction by nitrate reductases, leading to the formation of nitrite and nitric oxide. These reactive nitrogen species can interact with various biomolecules, including proteins and nucleic acids, resulting in modifications that affect their function. Additionally, this compound can induce oxidative stress by generating reactive oxygen species, which can further modulate gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by environmental conditions such as temperature and pH. Studies have shown that this compound can degrade over time, leading to the formation of byproducts that may have different biochemical properties . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated potential cumulative effects on cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may enhance metabolic activity by providing an additional nitrogen source. At high doses, this compound can exhibit toxic effects, including oxidative stress and tissue damage. Studies have shown that the compound’s toxicity is related to its ability to generate reactive nitrogen and oxygen species, which can cause cellular damage and inflammation .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its biodegradation. The compound can be metabolized by nitrate reductases, leading to the formation of nitrite and nitric oxide. These intermediates can further participate in nitrogen cycling processes within microbial communities. Additionally, this compound can influence metabolic flux by providing an alternative nitrogen source, affecting the levels of various metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s hydrophobic nature allows it to diffuse across cell membranes, where it can interact with intracellular proteins and enzymes. Studies have shown that this compound can accumulate in lipid-rich tissues, influencing its localization and potential effects .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific organelles, such as mitochondria, where it can induce oxidative stress and affect mitochondrial function. Additionally, this compound can interact with cytoplasmic proteins and enzymes, modulating their activity and function .
Preparation Methods
2-Ethylhexyl nitrate is typically synthesized through the nitration of 2-ethylhexanol using a mixture of nitric acid and sulfuric acid. The reaction is carried out in a batch reactor, where 2-ethylhexanol is mixed with nitric acid (20-30% by weight) and sulfuric acid (55-60% by weight), along with water (10-25% by weight). The desired product is then washed with water at 65-75°C and subsequently with a 10-15% alkali solution until a neutral reaction is achieved .
In industrial settings, the production process involves the use of centrifugal mass transfer apparatus to optimize the yield of this compound. The process parameters, such as the length of the coil heat exchanger channel, nitrator rotor speed, and nitromixture temperature, are carefully controlled to maximize the production efficiency .
Chemical Reactions Analysis
2-Ethylhexyl nitrate undergoes several types of chemical reactions, including thermal decomposition, oxidation, and hydrolysis.
Thermal Decomposition: This reaction is characterized by the breakdown of this compound into smaller molecules at elevated temperatures.
Oxidation: In the presence of oxygen, this compound can undergo oxidation to form nitrogen oxides and other by-products.
Hydrolysis: When exposed to water, this compound can hydrolyze to produce 2-ethylhexanol and nitric acid.
Scientific Research Applications
Comparison with Similar Compounds
2-Ethylhexyl nitrate is often compared with other cetane improvers, such as cyclohexyl nitrate and various nitroalkanes.
Properties
IUPAC Name |
2-ethylhexyl nitrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-3-5-6-8(4-2)7-12-9(10)11/h8H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRVGWFEFKCZAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CO[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1027928 | |
Record name | 2-Ethylhexyl nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1027928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Light yellow liquid with a pleasant odor; [CAMEO] Colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | Nitric acid, 2-ethylhexyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Ethylhexyl nitrate | |
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URL | https://haz-map.com/Agents/19605 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.03 [mmHg] | |
Record name | 2-Ethylhexyl nitrate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19605 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
27247-96-7 | |
Record name | 2-Ethylhexyl nitrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27247-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Ethylhexyl nitrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027247967 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitric acid, 2-ethylhexyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Ethylhexyl nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1027928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylhexyl nitrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.952 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-ethylhexyl nitrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ETHYLHEXYL NITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R11MG529IT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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